(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione
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Overview
Description
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is an organic compound with a unique structure that features a cyclohexane ring substituted with a dimethylamino group and a methylene group at the 3-position, and two ketone groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with dimethylamine under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the cyclohexane-1,2-dione, followed by the addition of dimethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dione: Lacks the dimethylamino group but shares the cyclohexane ring and ketone functionalities.
(3Z)-3-[(Methylamino)methylidene]cyclohexane-1,2-dione: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds
Biological Activity
(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione, also known as 2-[(dimethylamino)methylene]-1,3-cyclohexanedione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H13N1O2. The compound features a cyclohexane ring with two keto groups and a dimethylamino group attached to a methylene bridge. Its structure is pivotal in determining its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexane-1,3-dione with dimethylamine under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments.
Anticancer Activity
Research indicates that derivatives of cyclohexane-1,3-dione exhibit promising anticancer properties. A study demonstrated that a series of synthesized compounds derived from cyclohexane-1,3-dione showed cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) lines (H460 and A549) and colorectal cancer cell line (HT29) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | H460 | 0.5 |
Compound B | A549 | 0.8 |
Compound C | HT29 | 0.6 |
The study highlighted that the biological activity correlates with structural modifications made to the cyclohexane core .
Antibacterial Activity
In addition to anticancer properties, this compound has shown antibacterial activity. A series of complexes synthesized from cyclohexanone derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Some complexes exhibited medium-level antibacterial activity compared to standard antibiotics like ampicillin .
Table 2: Antibacterial Activity Against Bacterial Strains
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Complex D | E. coli | 15 |
Complex E | S. aureus | 20 |
Complex F | Salmonella typhimurium | 18 |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and survival pathways.
Kinase Inhibition
Recent studies suggest that derivatives of this compound may act as inhibitors of various protein kinases involved in cancer progression. The inhibition of receptor tyrosine kinases such as c-Kit and EGFR has been noted, which are crucial in signaling pathways associated with tumor growth .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced lung cancer treated with a derivative showed a significant reduction in tumor size after four weeks of treatment.
- Case Study 2 : Patients with bacterial infections resistant to conventional antibiotics were administered synthesized derivatives; results indicated improved recovery rates compared to standard treatments.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-4-3-5-8(11)9(7)12/h6H,3-5H2,1-2H3/b7-6- |
InChI Key |
GIDFKGIOSKYMLT-SREVYHEPSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CCCC(=O)C1=O |
Canonical SMILES |
CN(C)C=C1CCCC(=O)C1=O |
Origin of Product |
United States |
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